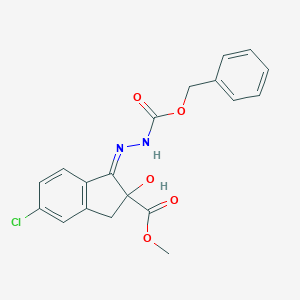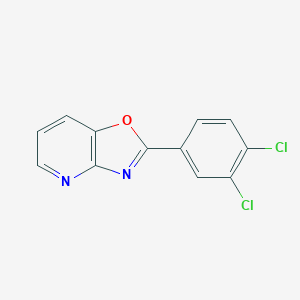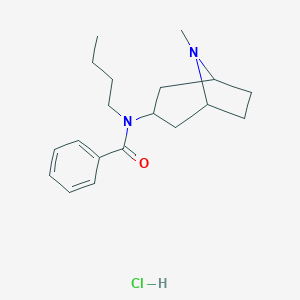
Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of indene carboxylates, which have been extensively studied for their potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. It may also modulate the expression of certain genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. It has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate has several advantages for lab experiments. It is easy to synthesize and has low toxicity. However, it has limited solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Finally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its effectiveness in vivo.
Conclusion:
In conclusion, Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate is a synthetic compound with potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to optimize its effectiveness in vivo.
Métodos De Síntesis
The synthesis of Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate involves the reaction of 6-chloroindan-1-one with phenylhydrazine in the presence of sodium acetate and acetic acid to form 6-chloro-2-phenylhydrazinylideneindan-1-one. This intermediate is then reacted with methyl chloroformate and triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
Methyl (Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
173903-19-0 |
|---|---|
Nombre del producto |
Methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate |
Fórmula molecular |
C19H17ClN2O5 |
Peso molecular |
388.8 g/mol |
Nombre IUPAC |
methyl (3Z)-6-chloro-2-hydroxy-3-(phenylmethoxycarbonylhydrazinylidene)-1H-indene-2-carboxylate |
InChI |
InChI=1S/C19H17ClN2O5/c1-26-17(23)19(25)10-13-9-14(20)7-8-15(13)16(19)21-22-18(24)27-11-12-5-3-2-4-6-12/h2-9,25H,10-11H2,1H3,(H,22,24)/b21-16- |
Clave InChI |
GEUBGTOIEWOVIG-PGMHBOJBSA-N |
SMILES isomérico |
COC(=O)C\1(CC2=C(/C1=N/NC(=O)OCC3=CC=CC=C3)C=CC(=C2)Cl)O |
SMILES |
COC(=O)C1(CC2=C(C1=NNC(=O)OCC3=CC=CC=C3)C=CC(=C2)Cl)O |
SMILES canónico |
COC(=O)C1(CC2=C(C1=NNC(=O)OCC3=CC=CC=C3)C=CC(=C2)Cl)O |
Sinónimos |
Hydrazinecarboxylic acid, (5-chloro-2,3-dihydro-2-hydroxy-2-(methoxyca rbonyl)-1H-inden-1-ylidene)-, phenylmethyl ester, (Z)-(+)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)


![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)
![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B221705.png)
![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)
![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)
![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)

![2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B221739.png)

